5-Mercaptocytosine

Beschreibung

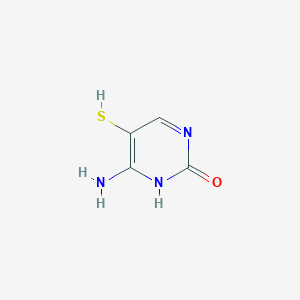

5-Mercaptocytosine (5-SH-Cytosine) is a cytosine derivative where a sulfhydryl (-SH) group replaces the hydrogen atom at the 5th position of the pyrimidine ring. The thiol group enhances nucleophilicity, enabling interactions with metal ions, reactive oxygen species, and biomolecules. While this compound is primarily studied in research contexts, its analogs, such as 5-methylcytosine and 5-fluorocytosine (flucytosine), are well-characterized in epigenetics and antifungal therapy, respectively.

Eigenschaften

CAS-Nummer |

31458-48-7 |

|---|---|

Molekularformel |

C4H5N3OS |

Molekulargewicht |

143.17 g/mol |

IUPAC-Name |

6-amino-5-sulfanyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C4H5N3OS/c5-3-2(9)1-6-4(8)7-3/h1,9H,(H3,5,6,7,8) |

InChI-Schlüssel |

UGQXLWWNSMGEBY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NC(=O)NC(=C1S)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Mercaptocytosine typically involves the introduction of a thiol group to the cytosine ring. One common method is the reaction of cytosine with thiourea under acidic conditions, followed by hydrolysis to yield this compound. The reaction conditions often include:

Reagents: Cytosine, thiourea, hydrochloric acid

Conditions: Heating the reaction mixture to around 100°C for several hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Mercaptocytosine undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert disulfides back to thiols.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiols.

Substitution: Alkylated or acylated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

5-Mercaptocytosine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in DNA and RNA modifications.

Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.

Industry: Utilized in the development of novel materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 5-Mercaptocytosine involves its interaction with nucleic acids and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, this compound can be incorporated into DNA or RNA, affecting their stability and function. The molecular targets and pathways involved include:

DNA/RNA: Incorporation into nucleic acids, leading to potential mutations or alterations in gene expression.

Proteins: Covalent modification of cysteine residues, affecting protein structure and function.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Challenges

- This compound in Drug Design : Preliminary studies suggest its thiol group enhances binding to cysteine-rich proteins, such as glutathione reductase, but in vivo stability remains a hurdle .

- Analytical Challenges: As noted in chemical analysis guidelines, isolating this compound from biological matrices risks oxidation or incomplete extraction, complicating quantification .

- Comparative Toxicity : Unlike flucytosine (which has narrow therapeutic indices), this compound’s toxicity profile is understudied, necessitating rigorous safety evaluations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.